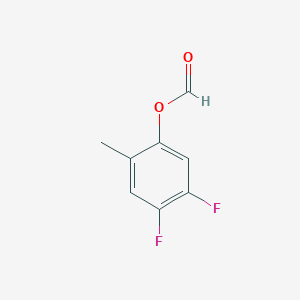![molecular formula C9H6F2N2O2S B6302042 [2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine CAS No. 2301851-20-5](/img/structure/B6302042.png)
[2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine, or FDMBT, is an organic compound with a unique structure and a range of uses in scientific research. FDMBT is a fluorinated dioxolobenzothiazole with a nitrogen-substituted methyl group attached to the 7-position of the benzothiazole ring. This compound has shown potential for a variety of applications in the laboratory and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
FDMBT has shown potential for use in a variety of scientific research applications. It has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase. FDMBT has also been studied for its potential use in the treatment of various cancers, including breast cancer. In addition, FDMBT has been studied for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.
Mécanisme D'action
The exact mechanism of action of FDMBT is not yet fully understood. However, it is believed that FDMBT acts by inhibiting the activity of certain enzymes, such as acetylcholinesterase. In addition, FDMBT has been studied for its ability to modulate the activity of certain hormones and neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
FDMBT has been studied for its biochemical and physiological effects. In animal studies, FDMBT has been shown to have anti-inflammatory and anti-cancer effects. In addition, FDMBT has been shown to have anti-diabetic and anti-obesity effects. FDMBT has also been studied for its ability to modulate the activity of certain hormones and neurotransmitters, such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
FDMBT has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, FDMBT is a stable compound, and it has a wide range of applications in scientific research. However, FDMBT also has some limitations. It has a relatively low solubility in water, and it is not suitable for use in some applications, such as in vivo experiments.
Orientations Futures
There are a number of potential future directions for FDMBT research. These include further exploration of its potential use in the treatment of various cancers, its potential use in the treatment of diabetes and obesity, and its potential use as an enzyme inhibitor. In addition, further research could be conducted on the biochemical and physiological effects of FDMBT, as well as its potential use in the modulation of certain hormones and neurotransmitters. Finally, further research could be conducted on the synthesis of FDMBT and its potential for use in other applications.
Méthodes De Synthèse
FDMBT can be synthesized via a two-step condensation reaction. The first step involves the condensation of 4-methylbenzenesulfonyl chloride and 2-amino-6-methyl-4-thiazoleacetic acid. This reaction produces N-methyl-2-amino-6-methyl-4-thiazoleacetamide. The second step involves the reaction between N-methyl-2-amino-6-methyl-4-thiazoleacetamide and 2,2-difluorobenzoyl chloride. This reaction produces FDMBT.
Propriétés
IUPAC Name |
2,2-difluoro-N-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2S/c1-12-8-13-4-2-5-6(3-7(4)16-8)15-9(10,11)14-5/h2-3H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMYYJKRYCPIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC3=C(C=C2S1)OC(O3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Chloro-2-[5-fluoro-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)-pyridine](/img/structure/B6301984.png)

![3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride](/img/structure/B6302020.png)






![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)